ethyl 3-(N-(5-chloro-2-methylphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate
Description
Ethyl 3-(N-(5-chloro-2-methylphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a sulfamoyl group substituted with a 5-chloro-2-methylphenyl moiety and an ethyl ester at the 2-position.
Properties
IUPAC Name |
ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S2/c1-3-24-18(21)16-17(13-6-4-5-7-15(13)25-16)26(22,23)20-14-10-12(19)9-8-11(14)2/h4-10,20H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSIBISGNHKWSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=C(C=CC(=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-(N-(5-chloro-2-methylphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving thiophene precursors.
Introduction of the sulfonamide group: This step involves the reaction of the benzo[b]thiophene derivative with a sulfonamide reagent under appropriate conditions.
Esterification: The carboxylic acid group on the benzo[b]thiophene core is esterified using ethanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl 3-(N-(5-chloro-2-methylphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
Structural Characteristics
The compound belongs to the class of benzothiophene derivatives characterized by:
- A benzothiophene core : This structure contributes to its hydrophobicity and ability to interact with biological membranes.
- A sulfamoyl group : Known for its role in enzyme inhibition, enhancing the compound's pharmacological profile.
- An ethyl ester functional group : This group may influence the compound's solubility and bioavailability.
Antimicrobial Activity
Studies have indicated that compounds within the benzothiophene class, including ethyl 3-(N-(5-chloro-2-methylphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate, exhibit significant antimicrobial properties. The sulfamoyl moiety is particularly effective against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor. Its interaction with specific enzymes could lead to therapeutic applications in treating diseases where enzyme regulation is crucial. For instance, it may inhibit enzymes involved in metabolic pathways or disease processes, thereby altering disease progression .
Neuroprotective Effects
Research into related benzothiophene compounds has shown promise in neuroprotection, particularly against cholinesterases, which are implicated in neurodegenerative diseases like Alzheimer's. This compound could be explored for similar neuroprotective effects due to its structural similarities with known inhibitors .
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiophene Core : This is achieved through cyclization reactions involving thiophenes and appropriate substituents.
- Introduction of the Sulfamoyl Group : This step is critical as it enhances the compound's biological activity.
- Esterification : The final step involves converting the carboxylic acid into an ethyl ester to improve solubility and bioavailability.
Case Studies
Several studies have evaluated the effectiveness of benzothiophene derivatives in various applications:
- Antimicrobial Screening : A study evaluated a series of benzothiophenes against Staphylococcus aureus, identifying several compounds with promising antimicrobial activity. This compound was included in this screening due to its structural potential .
- Cholinesterase Inhibition : Research on benzothiophene-chalcone hybrids indicated that modifications could enhance inhibitory effects on cholinesterases, suggesting that this compound may also exhibit similar properties when subjected to further structural modifications .
Mechanism of Action
The mechanism of action of ethyl 3-(N-(5-chloro-2-methylphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chloro-substituted aromatic ring may enhance the compound’s binding affinity to certain receptors. The overall effect of the compound is determined by its ability to modulate these molecular targets and pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Key Observations:
- Core Heterocycle : Replacement of benzo[b]thiophene with thiophene (e.g., ) reduces aromatic surface area, likely diminishing π-π stacking interactions with biological targets.
- Ester Group : Ethyl esters (target compound) generally exhibit slower hydrolysis compared to methyl esters (), prolonging bioavailability.
- Sulfamoyl Modifications : Piperazinyl-sulfonyl groups () introduce basic nitrogen atoms, enhancing water solubility, whereas the 5-chloro-2-methylphenyl sulfamoyl group (target compound) prioritizes lipophilicity and steric bulk for target specificity.
Physicochemical Properties
- Melting Points : Analogues with quinazoline substituents () exhibit higher melting points (204–206°C) due to extended planar structures, whereas the target compound’s melting point is unreported but expected to be lower due to reduced symmetry.
Biological Activity
Ethyl 3-(N-(5-chloro-2-methylphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate is a synthetic compound belonging to the class of benzothiophene derivatives, which are recognized for their diverse biological activities. This article delves into the compound's biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on current research findings.
Structural Overview
The compound features a benzothiophene core with a sulfamoyl group and an ethyl ester functional group. The presence of chlorine and methyl substituents on the phenyl ring enhances its pharmacological properties, making it a candidate for further investigation in drug discovery.
| Component | Description |
|---|---|
| Core Structure | Benzothiophene |
| Functional Groups | Sulfamoyl, Ethyl Ester |
| Substituents | 5-Chloro, 2-Methyl Phenyl |
Synthesis
The synthesis of this compound typically involves several key steps, including the formation of the benzothiophene framework followed by the introduction of the sulfamoyl group. The synthetic pathways are crucial for optimizing yield and purity, which directly influence biological activity.
Antimicrobial Properties
Research indicates that compounds within the benzothiophene class exhibit significant antimicrobial activity. This compound has shown potential as an enzyme inhibitor, particularly against bacterial strains. In studies evaluating its Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus, it was found to be effective at concentrations comparable to established antibiotics.
The sulfamoyl group is believed to play a critical role in binding to enzyme active sites, thereby inhibiting their activity. Additionally, the hydrophobic nature of the benzothiophene core facilitates interactions with membrane proteins, influencing cellular signaling pathways. This dual mechanism may enhance its effectiveness as an antimicrobial agent.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Mthis compound | Methyl instead of ethyl | Antimicrobial and anticancer |
| Ethyl 3-(N-(3-chloro-2-methylphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate | Different chloro position | Potential enzyme inhibition |
| Methyl benzo[b]thiophene-2-carboxylate | Lacks sulfamoyl group | Limited biological activity |
Case Studies and Research Findings
- Antibacterial Activity : A study reported that derivatives similar to this compound exhibited MIC values ranging from 32 µg/mL to >256 µg/mL against various strains of Staphylococcus aureus, highlighting its potential as an antibacterial agent .
- Cytotoxicity Assays : Cytotoxicity assays conducted on human cell lines demonstrated that certain derivatives did not exhibit significant toxicity at concentrations significantly higher than their MIC values, suggesting a favorable therapeutic window .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in substituents can lead to enhanced biological activities. For instance, replacing chlorine with other halogens or functional groups has been explored to optimize antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
